molecular formula C8H16ClNO3 B126009 (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride CAS No. 146117-95-5

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride

Cat. No.: B126009
CAS No.: 146117-95-5
M. Wt: 209.67 g/mol
InChI Key: XQDBZKHPFFODOD-UHFFFAOYSA-N
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Description

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride typically involves the reaction of piperidine with chloroacetic acid methyl ester under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the chloroacetic acid methyl ester, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester and hydrochloride groups make it versatile for various synthetic and research applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

methyl 2-piperidin-4-yloxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBZKHPFFODOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146117-95-5
Record name methyl 2-(piperidin-4-yloxy)acetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By esterifying the trifluoroacetate of 4-piperidinyloxy-acetic acid (prepared by treating the product of Example 1c) with trifluoroacetic acid in dichloromethane) in methanol in the presence of thionyl chloride there is obtained methyl 4-piperidinyloxyacetate hydrochloride, MS (EI): 173 (M)+.
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